molecular formula C6H8ClN3 B13032644 6-(Aminomethyl)-5-chloropyridin-3-amine

6-(Aminomethyl)-5-chloropyridin-3-amine

Cat. No.: B13032644
M. Wt: 157.60 g/mol
InChI Key: IQTSYXNKQORIEL-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-5-chloropyridin-3-amine is an organic compound that belongs to the class of aminomethyl-substituted pyridines This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and a chlorine atom attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-5-chloropyridin-3-amine typically involves the introduction of the aminomethyl group and the chlorine atom onto the pyridine ring. One common method involves the reaction of 5-chloropyridin-3-amine with formaldehyde and ammonia or a primary amine under Mannich reaction conditions. This reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired aminomethyl-substituted product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-5-chloropyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Aminomethyl)-5-chloropyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals, dyes, and specialty chemicals

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-5-chloropyridin-3-amine involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The chlorine atom may also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-5-chloropyridin-3-amine is unique due to the presence of both the aminomethyl group and the chlorine atom on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

6-(aminomethyl)-5-chloropyridin-3-amine

InChI

InChI=1S/C6H8ClN3/c7-5-1-4(9)3-10-6(5)2-8/h1,3H,2,8-9H2

InChI Key

IQTSYXNKQORIEL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)CN)N

Origin of Product

United States

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